4,6-Diamino-2-mercaptonicotinonitrile
Description
Significance of the Nicotinonitrile Scaffold in Contemporary Organic Chemistry
The nicotinonitrile, or 3-cyanopyridine, framework is a pivotal structural motif in modern organic and medicinal chemistry. Its presence in a multitude of natural products, such as nicotinic acid and nicotinamide (B372718) (vitamin B3), underscores its biological importance. In contemporary research, the nicotinonitrile scaffold is highly valued for its utility in the synthesis of diverse and complex molecular architectures. The cyano group can be readily transformed into other functional groups, such as amides, carboxylic acids, and amines, providing a gateway to a wide array of derivatives.
The significance of the nicotinonitrile scaffold is particularly pronounced in the field of medicinal chemistry. bohrium.comresearchgate.net A number of commercially available drugs feature this core structure, including the anticancer agents bosutinib (B1684425) and neratinib, as well as the cardiotonic drugs milrinone (B1677136) and olprinone. bohrium.com The pyridine (B92270) ring system, a common N-heteroaromatic, is a key component in numerous physiologically active compounds. The fusion of the nicotinonitrile nucleus with various functional groups can lead to the formation of fused cyanopyridines, which have been shown to exhibit a broad spectrum of pharmacological activities.
Furthermore, nicotinonitrile derivatives have found applications in materials science, where their unique photophysical properties are exploited in the development of nonlinear optical materials, liquid crystals, and organic light-emitting devices (OLEDs). researchgate.net The versatility of the nicotinonitrile scaffold also extends to its use in catalysis, with some derivatives being employed as ligands for transition metals or as organocatalysts. researchgate.net
Overview of Functional Group Reactivity within the 4,6-Diamino-2-mercaptonicotinonitrile System
The chemical behavior of this compound is dictated by the interplay of its three distinct functional groups: the mercapto group, the two amino groups, and the nitrile group, all attached to a pyridine ring.
The Mercapto Group and Thiol-Thione Tautomerism:
The 2-mercapto group of this compound can exist in equilibrium with its tautomeric thione form, 4,6-diamino-1,2-dihydropyridine-2-thione. This thiol-thione tautomerism is a common feature of 2- and 4-mercaptopyridines. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. In many cases, the thione form is the predominant tautomer.
The sulfur atom, whether in the thiol or thione form, is a soft nucleophile and readily undergoes S-alkylation upon reaction with alkyl halides in the presence of a base. mdpi.com This reaction is a common strategy for introducing various side chains at the 2-position of the pyridine ring. The high nucleophilicity of the thiolate anion, formed by deprotonation of the mercapto group, drives this reaction. nih.gov
The Amino Groups:
The two amino groups at the 4- and 6-positions of the pyridine ring are nucleophilic centers. They can participate in a range of reactions, including condensation with carbonyl compounds to form Schiff bases. mdpi.com The reactivity of these amino groups can be modulated by the electronic effects of the other substituents on the ring.
The Nitrile Group:
The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to construct fused heterocyclic rings.
Intramolecular Cyclization and Synthesis of Fused Systems:
The strategic positioning of the amino, mercapto, and cyano groups in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems. For instance, intramolecular cyclization reactions can lead to the formation of thieno[2,3-b]pyridines, which are themselves of interest in medicinal chemistry. rsc.orgmdpi.comnih.govresearchgate.net
The following table provides a summary of the expected reactivity of the functional groups in this compound:
| Functional Group | Reagent/Condition | Expected Reaction |
| Mercapto (-SH) | Base, Alkyl Halide | S-alkylation |
| Mercapto (-SH) | Oxidizing Agent | Disulfide formation |
| Amino (-NH2) | Aldehyde/Ketone | Schiff base formation |
| Amino (-NH2) | Acyl Halide/Anhydride | N-acylation |
| Nitrile (-CN) | Acid/Base, H2O | Hydrolysis to carboxylic acid or amide |
| Nitrile (-CN) | Reducing Agent (e.g., LiAlH4) | Reduction to primary amine |
Historical Context of Research on Diamino-Mercapto-Substituted Heterocyclic Systems
The study of heterocyclic compounds dates back to the 19th century, with significant advancements in the synthesis and understanding of their properties occurring throughout the 20th century. The development of synthetic methods for functionalized pyridines has been a long-standing area of research in organic chemistry. nih.gov Early methods for pyridine synthesis, such as the Hantzsch pyridine synthesis developed in the 1880s, laid the groundwork for accessing a wide variety of substituted pyridines. beilstein-journals.org
The introduction of amino and mercapto groups into heterocyclic systems has been of particular interest due to the diverse reactivity and biological activity of the resulting compounds. Research into mercapto-substituted heterocycles, such as the pyridinethiones, has been ongoing for many decades. The recognition of the biological importance of sulfur-containing heterocycles, for example in the structure of penicillin, discovered in 1928, spurred further investigation into this class of compounds. nih.govrsc.org
The synthesis of diamino-substituted heterocycles has also been a focus of research, driven by their potential as intermediates in the synthesis of dyes, pharmaceuticals, and other functional materials. The development of methods for the selective functionalization of heterocyclic rings has been crucial for the preparation of polysubstituted systems like this compound.
Structure
3D Structure
Properties
IUPAC Name |
4,6-diamino-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-2-3-4(8)1-5(9)10-6(3)11/h1H,(H5,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHOGZCFZHKXKGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)C(=C1N)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4,6 Diamino 2 Mercaptonicotinonitrile
Direct Synthetic Routes to the 2-Mercaptonicotinonitrile (B1308631) Core
The construction of the 4,6-diamino-2-mercaptonicotinonitrile framework can be efficiently achieved through direct synthetic strategies that assemble the pyridine (B92270) ring in a single or a few convergent steps. These methods are often characterized by the strategic use of activated nitriles and various cyclizing agents.
Cyclization Reactions of Activated Nitriles with Sulfur and Amine Sources
A primary route to the 2-mercaptonicotinonitrile core involves the cyclization of activated nitrile compounds with sources of sulfur and nitrogen. Cyanothioacetamide is a key reagent in this approach, serving as a building block that incorporates both the nitrile and the thioamide functionalities necessary for the formation of the target pyridine ring.
One notable reaction involves the condensation of malononitrile (B47326) dimer (2-amino-1,1,3-tricyanopropene) with isothiocyanates. This reaction, depending on the conditions, can lead to the formation of 1-substituted 4,6-diamino-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitriles. researchgate.netscispace.com While this produces a dicarbonitrile derivative, it establishes the core 4,6-diamino-2-thioxo-pyridine structure. The reaction of arylidene malononitrile with cyanothioacetamide under basic conditions has also been shown to produce pyridine derivatives. scilit.comaun.edu.eg
The general mechanism for these reactions often involves an initial Michael addition of a nucleophile (derived from the activated nitrile) to an α,β-unsaturated system, followed by an intramolecular cyclization and subsequent tautomerization to yield the stable pyridinethione. The choice of base and solvent can significantly influence the reaction pathway and the final product.
Multicomponent Reaction (MCR) Strategies for Pyridine Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the starting materials, represent a highly efficient and atom-economical approach to complex molecules like this compound. These strategies are particularly valuable in generating molecular diversity and are aligned with the principles of green chemistry.
The synthesis of highly functionalized 2-amino-3-cyanopyridine (B104079) derivatives is often achieved through a four-component reaction involving an aldehyde, a ketone, malononitrile, and ammonium (B1175870) acetate. nih.gov While this specific combination does not directly yield the 2-mercapto functionality, the versatility of MCRs allows for the incorporation of sulfur-containing components. For instance, the inclusion of a thiol in a one-pot, multi-component reaction of an aldehyde and malononitrile can lead to 6-amino-3,5-dicarbonitrile-2-thio-pyridines. nih.gov
Below is a representative table of conditions used in multicomponent reactions for the synthesis of related nicotinonitrile derivatives:
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Boric Acid | Solvent-free (Microwave) | - | - | Good | bohrium.com |
| Fe3O4@SiO2@ZnCl2 | Solvent-free | 110 | - | High | researchgate.net |
Precursor-Based Synthetic Approaches Utilizing Related Scaffolds
An alternative to the direct construction of the pyridine ring involves the modification of pre-existing heterocyclic scaffolds or acyclic precursors that can be readily cyclized into the desired nicotinonitrile.
Strategies from Cyanoacetamide Derivatives and Related Enaminonitriles
Cyanoacetamide and its derivatives are versatile building blocks in heterocyclic synthesis due to the presence of an active methylene (B1212753) group flanked by two electron-withdrawing groups. These compounds can be readily condensed with various electrophiles to form intermediates that undergo cyclization to pyridones, which can then be converted to the corresponding thiones.
Enaminonitriles, which can be synthesized from activated nitriles, are also valuable precursors. Their inherent nucleophilicity and electrophilicity allow for a range of cyclization reactions. The Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, provides a classic example of nitrile cyclization to form an enamine, which is a key structural feature in the precursors to the target molecule.
Conversion of Thioamide and Thiocyanate (B1210189) Precursors
The conversion of thioamide and thiocyanate precursors represents a plausible, though less commonly documented, route to this compound. Thioamides, in particular, can be involved in cyclization reactions where the sulfur atom acts as a nucleophile to form the thione ring. For instance, the reaction of 4-thioamidobutanols can be cyclized to form seven-membered iminothioethers under microwave assistance, demonstrating the utility of thioamides in forming sulfur-containing heterocycles. nih.gov While direct conversion of a simple thioamide to the target nicotinonitrile is not extensively reported, the principle of using a thioamide as a sulfur source in a cyclization reaction is well-established.
Green Chemistry and Sustainable Synthesis Innovations in Nicotinonitrile Production
In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods in organic chemistry. The synthesis of nicotinonitrile derivatives, including this compound, has benefited from these advancements.
Key areas of innovation include:
Catalysis: The use of green catalysts, such as boric acid bohrium.com and reusable magnetic nanocatalysts, researchgate.net has been explored to improve reaction efficiency and reduce waste. Metal-organic frameworks (MOFs) have also been employed as efficient and reusable catalysts in multicomponent reactions for the synthesis of related heterocyclic compounds. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. nih.govnih.govmdpi.comrsc.org This technique has been successfully applied to the synthesis of various pyridine and pyrimidine (B1678525) derivatives.
Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes the environmental impact associated with solvent use and disposal. Several multicomponent reactions for the synthesis of nicotinonitrile derivatives have been successfully carried out under solvent-free conditions, often in conjunction with microwave irradiation. bohrium.comresearchgate.net
Use of Greener Solvents: When solvents are necessary, the focus has shifted to the use of more environmentally friendly options, such as water or ethanol (B145695). nih.gov
The following table summarizes some of the green chemistry approaches applied to the synthesis of related nicotinonitrile and pyridine derivatives:
| Green Approach | Catalyst/Conditions | Substrates | Product Type | Reference |
| Microwave-assisted | Boric acid, solvent-free | Aldehyde, acetophenone, malononitrile, ammonium acetate | 2-Amino-4,6-diarylnicotinonitrile | bohrium.com |
| Nanocatalysis | Fe3O4@SiO2@ZnCl2, solvent-free | Aldehydes, malononitrile, ammonium acetate | 2,6-Diamino-4-arylpyridine-3,5-dicarbonitrile | researchgate.net |
| Green Catalyst | Pyridine-2-carboxylic acid in water-EtOH | Aldehydes, malononitrile, dimedone | 2-Amino-4H-chromene-3-carbonitrile | nih.gov |
| Microwave-assisted | ZnCl2 | Aldehydes, malononitrile, thiophenol | 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | nih.gov |
Catalytic Methods for Enhanced Reaction Efficiency
The use of catalysts is pivotal in the synthesis of pyrimidine-5-carbonitrile derivatives, a class of compounds structurally related to this compound. Catalysts enhance reaction rates, improve yields, and can often be recycled, contributing to greener chemical processes.
One notable catalytic system involves the use of a robust biowaste bone char-Bronsted solid acid catalyst. This heterogeneous catalyst has demonstrated high efficiency in the one-pot, three-component synthesis of 6-Amino-5-Cyano-4-(4-Chloro)-Phenyl-2-Mercapto Pyrimidine. nih.gov The reaction, conducted under solvent-free conditions at 80 °C, proceeds by condensing an aromatic aldehyde, malononitrile, and thiourea (B124793). nih.gov The mechanism is proposed to initiate with a Knoevenagel condensation of the aldehyde and malononitrile, followed by a Michael addition of thiourea, and subsequent cyclodehydration and tautomerization to yield the final product. nih.gov
The effectiveness of this bone char-based catalyst is highlighted when compared to other catalysts used for the same transformation. As shown in the table below, the bone char catalyst offers a significant advantage in terms of reaction time and yield. nih.gov
Table 1: Comparison of Catalysts for the Synthesis of 6-Amino-5-Cyano-4-(4-Chloro)-Phenyl-2-Mercapto Pyrimidine
| Catalyst | Reaction Time (min) | Yield (%) |
|---|---|---|
| Bone char-nPrN-SO3H | 15 | 96 |
| Piperidine | 120 | 85 |
| DABCO | 90 | 88 |
This table is generated based on data from a study on the synthesis of a closely related pyrimidine derivative. nih.gov
Another catalytic approach employs phosphorus pentoxide in absolute ethanol under refluxing conditions for the one-step synthesis of 6-amino-5-cyano-4-phenyl-2-mercapto pyrimidine and its derivatives from aromatic aldehydes, malononitrile, and thiourea/urea. benthamopen.com This method also proceeds through a proposed Knoevenagel condensation followed by reaction with thiourea. benthamopen.com
Microwave-Assisted and Solvent-Free Methodologies
In the pursuit of green and efficient chemical syntheses, microwave-assisted and solvent-free methods have emerged as powerful tools. These techniques often lead to dramatically reduced reaction times, increased yields, and simplified work-up procedures.
A rapid, microwave-assisted green synthesis has been developed for 4-amino-6-(substituted aryl)-2-mercapto-pyrimidine-5-carbonitrile derivatives. This one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and thiourea under microwave irradiation (200 W, 130 °C) affords the desired products in good yields (80-85%) within a very short timeframe. researchgate.net The reaction mixture is simply cooled and filtered, and the crude product is purified by recrystallization. researchgate.net
Solvent-free synthesis, often conducted by heating a mixture of reactants, is another environmentally benign approach. The synthesis of 2-aminopyrimidine (B69317) derivatives has been successfully achieved by heating finely ground 2-amino-4,6-dichloropyrimidine (B145751) with substituted amines and triethylamine (B128534) at 80–90 °C without any solvent. mdpi.comnih.govresearchgate.net This "fusion" method results in good to excellent yields. nih.gov
Similarly, pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide derivatives can be synthesized from substituted benzaldehydes, malononitrile or cyanoacetamide, and urea/thiourea in the presence of ammonium chloride under solvent-free conditions at 110°C. ias.ac.in This method is noted for being simple, quick, eco-friendly, and utilizing an inexpensive and readily available catalyst under neutral conditions. ias.ac.in
The table below summarizes the conditions and outcomes for the synthesis of related aminopyrimidine carbonitrile derivatives using these modern methodologies.
Table 2: Microwave-Assisted and Solvent-Free Synthesis of Aminopyrimidine Carbonitrile Derivatives
| Method | Reactants | Conditions | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Microwave-Assisted | Aromatic aldehyde, Malononitrile, Thiourea | 200 W, 130 °C | Not specified | 80-85 |
| Solvent-Free (Fusion) | 2-amino-4,6-dichloropyrimidine, Substituted amine, Triethylamine | 80–90 °C | Not specified | Good to Excellent |
This table is a compilation of data from various studies on the synthesis of structurally similar compounds. researchgate.netmdpi.comnih.govresearchgate.netias.ac.in
Reactivity and Derivatization Chemistry of 4,6 Diamino 2 Mercaptonicotinonitrile
Reactions at the Mercapto (-SH) Group
The mercapto group, existing in tautomeric equilibrium with the thione form, is a key site for functionalization. Its soft nucleophilic nature dictates its reactivity towards various electrophiles.
S-Alkylation and S-Acylation Reactions
The sulfur atom of the mercapto group is readily alkylated by a variety of alkylating agents. This S-alkylation is a common strategy to introduce diverse substituents and to prepare key intermediates for subsequent cyclization reactions. The reaction typically proceeds by treating the mercaptonicotinonitrile with an alkyl halide in the presence of a base.
Commonly used alkylating agents include:
Alkyl halides (e.g., methyl iodide, ethyl bromide)
Activated halides (e.g., benzyl (B1604629) chloride, allyl bromide)
α-Halo ketones, esters, and nitriles
The reaction is generally carried out in a polar solvent such as ethanol (B145695) or dimethylformamide (DMF), with a base like potassium hydroxide (B78521) or sodium ethoxide to deprotonate the thiol and form the more nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of the alkylating agent in a nucleophilic substitution reaction.
Table 1: Examples of S-Alkylation Reactions
| Alkylating Agent | Product |
|---|---|
| Methyl Iodide | 4,6-Diamino-2-(methylthio)nicotinonitrile |
| Ethyl Bromoacetate | Ethyl 2-((4,6-diamino-3-cyanopyridin-2-yl)thio)acetate |
| Chloroacetonitrile | 2-((4,6-Diamino-3-cyanopyridin-2-yl)thio)acetonitrile |
S-acylation of the mercapto group can also be achieved, typically using acyl halides or anhydrides. This reaction forms a thioester linkage. The reaction is usually performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen halide byproduct.
Oxidative Transformations of the Thiol Moiety
The thiol group is susceptible to oxidation, and the nature of the product depends on the oxidizing agent and the reaction conditions. Mild oxidation, for instance with iodine or hydrogen peroxide in a controlled manner, can lead to the formation of a disulfide bridge, resulting in a dimeric structure.
Stronger oxidizing agents, such as potassium permanganate (B83412) or nitric acid, can further oxidize the sulfur atom to form sulfinic acids or sulfonic acids. These transformations significantly alter the electronic and steric properties of the molecule, opening avenues for different derivatizations. For instance, the oxidation of mercaptans with oxygen in a non-aqueous alkaline medium can yield sulfinates and sulfonates. google.com
Annulation Reactions Involving Sulfur Leading to Fused Rings (e.g., Thienopyridines)
A significant application of 4,6-Diamino-2-mercaptonicotinonitrile and its S-alkylated derivatives is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. These reactions, often involving an intramolecular cyclization, are a cornerstone of synthetic strategies for building complex scaffolds with potential biological activities.
A common method is the Gewald reaction and its modifications. In a typical sequence, the S-alkylated derivative, particularly one derived from an α-halo ketone, ester, or nitrile, undergoes base-catalyzed intramolecular cyclization. The reaction involves the nucleophilic attack of an in-situ generated carbanion (from the α-carbon of the S-alkyl group) onto the nitrile carbon, followed by tautomerization to form the aromatic thieno[2,3-b]pyridine (B153569) ring system. The amino groups on the newly formed thiophene (B33073) ring are derived from the original amino groups of the nicotinonitrile.
Table 2: Annulation Reactions Leading to Thieno[2,3-b]pyridines
| Reactant (S-alkylated derivative) | Reagent/Condition | Product |
|---|---|---|
| Ethyl 2-((4,6-diamino-3-cyanopyridin-2-yl)thio)acetate | Sodium Ethoxide/Ethanol | Ethyl 3,4,6-triaminothieno[2,3-b]pyridine-2-carboxylate |
| 2-((4,6-Diamino-3-cyanopyridin-2-yl)thio)acetonitrile | Potassium Hydroxide/DMF | 3,4,6-Triaminothieno[2,3-b]pyridine-2-carbonitrile |
| 2-((4,6-Diamino-3-cyanopyridin-2-yl)thio)-1-phenylethan-1-one | Sodium Ethoxide/Ethanol | 2-Benzoyl-4,6-diaminothieno[2,3-b]pyridin-3-amine |
Reactions at the Amino (-NH2) Groups
The two amino groups at positions 4 and 6 of the pyridine ring are also nucleophilic and can undergo a range of functionalization reactions. Their reactivity can sometimes be competitive with the mercapto group, and selective functionalization may require careful choice of reagents and reaction conditions.
N-Functionalization Reactions (e.g., Alkylation, Acylation, Condensation)
N-Alkylation of the amino groups can be achieved using alkyl halides, but this often leads to a mixture of mono- and di-alkylated products, as well as potential quaternization of the ring nitrogen. Palladium-catalyzed N-alkylation reactions have been developed to provide more controlled and selective functionalization of aminopyridines.
N-Acylation is a more straightforward reaction, typically carried out with acyl chlorides or anhydrides in the presence of a base. This reaction can be used to introduce a variety of acyl groups, which can serve as protecting groups or as handles for further modification. It is possible to achieve mono- or di-acylation depending on the stoichiometry of the acylating agent. reddit.com
Condensation reactions of the amino groups with carbonyl compounds, such as aldehydes and ketones, lead to the formation of Schiff bases (imines). With 1,2- or 1,3-dicarbonyl compounds, these condensation reactions can be the first step in the construction of new fused heterocyclic rings. For instance, condensation with 1,2-diketones can lead to the formation of fused pyrazine (B50134) rings. researchgate.net
Participation of Amino Groups in Cascade and Cyclization Reactions
The amino groups of this compound are well-positioned to participate in cascade and cyclization reactions, leading to the formation of polycyclic heterocyclic systems. These reactions often involve the initial reaction at one functional group, which then triggers a subsequent intramolecular reaction involving one or both of the amino groups.
For example, reaction with reagents containing two electrophilic centers can lead to the formation of fused pyrimidine (B1678525) rings. The reaction of diaminopyridines with appropriate precursors can lead to the synthesis of fused pyrimidines, which are of interest in medicinal chemistry. researchgate.netnih.govnih.gov Acid-induced cascade cyclizations of precursors derived from similar 5-aminoimidazole structures have been shown to yield 6,8-diaminopurines, highlighting the potential for complex rearrangements and cyclizations. rsc.org
These cascade reactions are highly valuable in synthetic chemistry as they allow for the rapid construction of complex molecular architectures from relatively simple starting materials in a single synthetic operation. The specific outcome of these reactions is highly dependent on the nature of the reactants and the reaction conditions employed.
Reactions at the Nitrile (-CN) Group
The nitrile moiety in this compound is a key functional group that actively participates in a variety of cyclization and transformation reactions, leading to the formation of complex heterocyclic systems.
Cycloaddition Reactions Involving the Nitrile Moiety
Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, represent an efficient method for constructing five-membered nitrogen-containing heterocycles from a nitrile precursor. researchgate.net This class of reactions involves the coupling of a nitrile with a 1,3-dipole, such as a nitrile oxide or an azide. researchgate.net While the nitrile group is generally susceptible to [3+2] cycloaddition pathways, specific examples detailing the participation of this compound in such intermolecular cycloadditions are not extensively documented in dedicated studies. The high reactivity of the amino and mercapto groups on the pyridine ring often directs synthetic transformations towards other pathways.
Conversion of Nitrile to Other Nitrogen-Containing Heterocycles
The most prominent reactivity of this compound involves the conversion of its core structure into fused heterocyclic systems, where the nitrile group is an essential participant. This compound serves as a crucial starting material for the synthesis of biologically relevant scaffolds such as thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines. nih.govnih.gov
The synthesis of thieno[2,3-b]pyridines, for instance, proceeds via an initial reaction at the mercapto group, followed by a cyclization step that consumes the nitrile. This sequence, known as the Gewald reaction or a related Thorpe-Ziegler cyclization, typically involves S-alkylation of the mercapto group with an α-halo ketone, α-halo ester, or other reagents containing an activated methylene (B1212753) group. The subsequent base-catalyzed intramolecular cyclization leads to the formation of a fused thiophene ring. nih.gov A decrease in affinity for A1 adenosine (B11128) receptors has been noted with the intramolecular cyclization that forms thieno[2,3-b]pyridines from their amino-3,5-dicyanopyridine precursors. nih.gov
Similarly, the construction of the pyrazolo[3,4-b]pyridine core can be achieved from precursors derived from this compound. These syntheses often involve reactions with hydrazine (B178648) derivatives that interact with the functional groups on the pyridine ring, leading to the formation of the fused pyrazole (B372694) ring. nih.govnih.gov
The following table summarizes representative transformations of the nitrile group in concert with other functional groups on the pyridine ring to yield fused heterocycles.
| Starting Material | Reagent(s) | Resulting Heterocycle |
| This compound precursor | α-halo ketones, α-halo esters, malononitrile (B47326) | 3-Aminothieno[2,3-b]pyridine derivatives |
| 5-Amino-1-phenyl-pyrazole (related system) | α,β-Unsaturated ketones, ZrCl₄ | Pyrazolo[3,4-b]pyridine derivatives |
| 3-Amino-5-methylpyrazole (related system) | Benzaldehydes, malononitrile | 6-Amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives |
Nitrile Participation in Intramolecular Cyclizations
The conversion of this compound derivatives into thieno[2,3-b]pyridines is a classic example of the nitrile group's direct participation in an intramolecular cyclization. The key mechanistic step is the Thorpe-Ziegler reaction. nih.gov
The process is initiated by the S-alkylation of the 2-mercapto group with a reagent containing an α-methylene group adjacent to an electron-withdrawing group (e.g., another nitrile, ester). A base then abstracts a proton from this α-methylene carbon, generating a carbanion. This carbanion subsequently acts as an intramolecular nucleophile, attacking the electrophilic carbon of the adjacent nitrile group on the pyridine ring. This attack forms a five-membered ring intermediate, which, upon tautomerization, yields the stable, aromatic 3-aminothieno[2,3-b]pyridine product. nih.gov This cyclization is a chemoselective process that efficiently builds the fused thiophene ring onto the pyridine scaffold. nih.gov
Reactivity of the Pyridine Nucleus
The pyridine ring in this compound is heavily substituted with electron-donating groups, which profoundly influences its reactivity compared to unsubstituted pyridine.
Electrophilic and Nucleophilic Substitutions on the Pyridine Ring
Unsubstituted pyridine is generally considered an electron-deficient heterocycle. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, which, when forced under harsh conditions, typically occurs at the C-3 position. uoanbar.edu.iqyoutube.comyoutube.com Conversely, pyridine is activated towards nucleophilic aromatic substitution, especially at the C-2 and C-4 positions. uoanbar.edu.iqjscimedcentral.com
The reactivity of this compound, however, is dictated by its substituents. The two amino groups at positions 4 and 6 are powerful activating groups that donate electron density into the ring through resonance (+R effect). The mercapto group at position 2 is also an ortho, para-directing activator. The cumulative effect of these three electron-donating groups makes the pyridine ring significantly electron-rich.
Electrophilic Substitution: Due to the strong activation provided by the two amino groups, the pyridine nucleus in this compound is expected to be highly susceptible to electrophilic attack. The directing effects of the substituents would strongly favor substitution at the C-5 position, which is ortho to the C-4 amino group and para to the C-6 amino group. Reactions such as halogenation, nitration, or Friedel-Crafts acylation, which are difficult on simple pyridine, would be expected to proceed under much milder conditions. However, specific examples of electrophilic substitutions on the C-5 position of this particular substrate are not widely reported, as synthetic efforts have largely focused on the reactivity of the existing functional groups.
Nucleophilic Substitution: The high electron density of the pyridine ring, conferred by the amino and mercapto substituents, renders it highly deactivated towards nucleophilic aromatic substitution. Nucleophilic attack requires an electron-deficient ring, and the electron-donating nature of the substituents makes such a reaction energetically unfavorable. uoanbar.edu.iqjscimedcentral.com Therefore, direct displacement of a group on the pyridine ring of this compound by a nucleophile is not a characteristic reaction of this compound.
Transformations Involving the Dihydropyridine (B1217469) Intermediate (if applicable)
Dihydropyridine intermediates can play a role in the synthesis and modification of certain pyridine derivatives. For instance, the synthesis of some related 1,6-diamino-2-oxo-1,2-dihydropyridine compounds may involve tetrahydropyridine (B1245486) intermediates that are subsequently oxidized. However, for the specific compound this compound, the involvement of dihydropyridine intermediates in its characteristic transformations is not a well-documented area in the available scientific literature. The inherent aromaticity of the system favors reactions that maintain the aromatic core or lead to the formation of other stable, fused aromatic systems.
Advanced Synthetic Applications of 4,6 Diamino 2 Mercaptonicotinonitrile As a Building Block
Precursor for Fused Heterocyclic Systems
The strategic arrangement of reactive functional groups in 4,6-diamino-2-mercaptonicotinonitrile makes it an ideal starting material for the construction of various fused heterocyclic compounds. The amino groups can act as nucleophiles, the mercapto group can participate in cyclization through S-alkylation or condensation, and the cyano group is a versatile handle for ring closure reactions.
Synthesis of Thienopyridines and Related Sulfur-Containing Fused Systems
The synthesis of thienopyridines, a class of compounds with a broad spectrum of biological activities, can be envisioned starting from this compound. researchgate.net A common strategy for the formation of the thieno[2,3-b]pyridine (B153569) scaffold involves the reaction of a 3-cyanopyridine-2(1H)-thione with an α-halo ketone or a related species. sciforum.nettandfonline.comresearchgate.net In this context, this compound can serve as the cyanopyridine-thione precursor.
The reaction typically proceeds via S-alkylation of the mercapto group with an α-halo ketone, followed by an intramolecular Thorpe-Ziegler cyclization, where one of the amino groups attacks the cyano group to close the thiophene (B33073) ring. researchgate.net The general reaction scheme is depicted below:
Table 1: General Synthesis of Thienopyridines from Cyanopyridine-thiones
| Reactant 1 | Reactant 2 | Conditions | Product |
|---|---|---|---|
| 3-Cyanopyridine-2(1H)-thione | α-Halo ketone (e.g., chloroacetone) | Base (e.g., NaOEt), Solvent (e.g., DMF) | 3-Aminothieno[2,3-b]pyridine derivative |
For this compound, the reaction with various α-halo ketones would be expected to yield a range of substituted 3,5-diaminothieno[2,3-b]pyridine-6-carbonitriles. The specific substitution pattern of the resulting thienopyridine would depend on the nature of the α-halo ketone used.
Formation of Pyrimido- and Pyrrolo-Fused Pyridines
The presence of amino groups on the pyridine (B92270) ring of this compound opens up pathways for the synthesis of pyrimido- and pyrrolo-fused pyridines.
For the synthesis of pyrimido[4,5-b]pyridines , a common approach involves the cyclization of a 2,4-diaminopyrimidine (B92962) derivative. mdpi.com However, starting from a substituted pyridine, the fusion of a pyrimidine (B1678525) ring can be achieved by reacting a diamino-functionalized precursor with a suitable one-carbon or three-carbon synthon. For instance, reaction with formamide (B127407) or triethyl orthoformate could lead to the formation of a pyrimidine ring fused to the pyridine core. researchgate.net
The synthesis of pyrrolo[2,3-b]pyridines (7-azaindoles) often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyridine scaffold. researchgate.netenamine.netnih.gov Starting with this compound, one of the amino groups could be transformed into a suitable functional group that can then participate in a cyclization reaction to form the pyrrole ring. For example, a reaction sequence involving an initial reaction at one of the amino groups followed by an intramolecular cyclization could be a viable route. A plausible strategy could involve the reaction with a β-dicarbonyl compound or a derivative, leading to an intermediate that can cyclize to form the pyrrolo[2,3-b]pyridine system.
Derivatization to Pyrazolo-Pyridines and Other Annulated Nitrogen Architectures
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various synthetic routes, often involving the reaction of a hydrazine (B178648) derivative with a suitably functionalized pyridine. sciforum.nettandfonline.comresearchgate.netenamine.net In the case of this compound, the mercapto group can be first converted to a leaving group, such as by S-methylation to a methylthio group. Subsequent reaction with hydrazine would lead to the displacement of the methylthio group and cyclization to form the pyrazolo[3,4-b]pyridine ring system. researchgate.net
An alternative approach could involve the reaction of the 2-thioxo group with a hydrazine, followed by oxidative cyclization to form the fused pyrazole (B372694) ring. The reaction of 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones with hydrazine hydrate (B1144303) has been shown to produce pyrazolopyridine derivatives. researchgate.net
Construction of Polyfunctional Nitrogen Systems
The high density of nitrogen atoms in this compound makes it an excellent precursor for the synthesis of polyfunctional, fused nitrogen-rich heterocyclic systems. researchgate.net For example, the reaction with reagents containing multiple reactive sites can lead to the formation of complex, multi-ring structures in a single step.
One such example is the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), which can react with both the amino and mercapto groups, leading to the formation of intermediates that can be further cyclized to produce fused pyrimidine or other nitrogen-containing rings. researchgate.net The reaction of a related compound, 2-cyano-N-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)acetamide, with DMF-DMA followed by treatment with hydrazines has been shown to produce aminopyrazole derivatives fused to the pyridine ring. researchgate.net
Role in Coordination Chemistry and Metal-Organic Framework Design
The presence of multiple heteroatoms (N and S) with lone pairs of electrons makes this compound an excellent candidate as a ligand in coordination chemistry and for the design of metal-organic frameworks (MOFs). researchgate.netnih.govnih.govnih.gov
Ligand Properties and Coordination Modes
Based on the study of structurally similar ligands such as 4,6-diamino-2-thiopyrimidine and 4,6-diamino-5-hydroxy-2-mercaptopyrimidine, several coordination modes can be predicted for this compound. nih.govnih.govnih.gov The molecule can exist in tautomeric forms, with the thione form being predominant in the solid state.
The ligand can act as a:
Monodentate ligand: Coordination can occur through the sulfur atom of the mercapto group or one of the nitrogen atoms of the amino groups or the pyridine ring.
Bidentate chelating ligand: Chelation can occur through the sulfur atom and a nitrogen atom from an adjacent amino group, forming a stable five-membered ring with the metal center.
Bridging ligand: The ligand can bridge two or more metal centers, utilizing its multiple donor sites. This is a key feature for the construction of coordination polymers and MOFs.
The specific coordination mode will depend on the metal ion, the reaction conditions, and the presence of other co-ligands. The deprotonation of the mercapto group to form a thiolate anion enhances its coordinating ability.
The design of MOFs can be achieved by utilizing the ability of this compound to act as a bridging ligand, connecting metal nodes to form extended one-, two-, or three-dimensional networks. nih.govmdpi.com A cobalt-based MOF (Co-DAT-MOF) has been successfully synthesized using the related ligand 4,6-diamino-2-thiopyrimidine, demonstrating the feasibility of using such ligands in MOF construction. nih.gov The resulting MOFs can exhibit interesting properties such as porosity, catalytic activity, and luminescence.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Potential Application |
|---|---|---|
| Monodentate | S or N | Formation of simple metal complexes |
| Bidentate (Chelating) | S and N (from NH2) | Stable metal complexes with enhanced thermodynamic stability |
Catalytic Applications of Metal Complexes Derived from the Scaffold
The scaffold of 4,6-diamino-2-mercaptopyrimidine (B16073) and its derivatives, closely related to this compound, has proven to be a versatile building block for the synthesis of catalytically active metal complexes, particularly in the form of metal-organic frameworks (MOFs). These materials leverage the coordinating ability of the amino and thio groups to create robust and reusable heterogeneous catalysts for a variety of organic transformations. The high surface area, porosity, and thermal stability of these MOFs contribute significantly to their catalytic efficacy.
Research has demonstrated the successful application of these complexes in several key areas of organic synthesis, including multicomponent reactions and oxidation reactions. The metal centers, supported by the diamino-mercaptopyrimidine ligand, act as the active sites for these catalytic processes.
A notable example is a cobalt-based metal-organic framework, Co-DAT-MOF, synthesized from 4,6-diamino-2-thiopyrimidine. nih.govresearchgate.net This MOF has demonstrated high catalytic activity in the one-pot synthesis of complex heterocyclic compounds like pyrroloacridine-1(2H)-one and chromeno[2,3-d]pyrimidin-8-amines. nih.gov The catalyst's performance is attributed to its surface acid sites. nih.govresearchgate.net Importantly, the Co-DAT-MOF was found to be highly efficient and reusable for at least four catalytic cycles, a crucial aspect for sustainable and green chemistry. nih.gov
In a similar vein, a novel nickel metal-organic framework (Ni-DAMP-MOF) was prepared using 4,6-diamino-2-mercaptopyrimidine as the chelating agent. researchgate.net This heterogeneous catalyst was effectively employed in the synthesis of pyranopyrazoles and the selective oxidation of sulfides to sulfoxides. researchgate.net The high purity and excellent yields of the products underscored the high catalytic activity of the Ni-DAMP-MOF. researchgate.net Furthermore, the catalyst exhibited good selectivity in the oxidation of sulfides and demonstrated good reusability, aligning with the principles of green chemistry. researchgate.net
The catalytic performance of these MOFs is influenced by several factors, including the choice of metal, the solvent, and the reaction temperature. For instance, in the synthesis of pyrroloacridine-1(2H)-one derivatives using Co-DAT-MOF, polyethylene (B3416737) glycol (PEG) was found to be a more effective solvent than dimethylformamide (DMF). nih.gov The optimal reaction temperature was determined to be 80 °C, with lower temperatures resulting in significantly reduced yields. nih.gov
The following tables summarize the research findings on the catalytic applications of metal complexes derived from the 4,6-diamino-2-mercaptopyrimidine scaffold.
Catalytic Activity of Co-DAT-MOF
| Reaction | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Synthesis of Pyrroloacridine-1(2H)-one Derivatives | Co-DAT-MOF | PEG | 80 | Not Specified | High | nih.gov |
| Synthesis of Chromeno[2,3-d]pyrimidin-8-amines | Co-DAT-MOF | EtOH | 80 | 60 | 98 | nih.gov |
Catalytic Activity of Ni-DAMP-MOF
| Reaction | Catalyst | Key Features | Reference |
|---|---|---|---|
| Synthesis of Pyranopyrazoles | Ni-DAMP-MOF | High purity and excellent yields of products. | researchgate.net |
| Selective Oxidation of Sulfides to Sulfoxides | Ni-DAMP-MOF | Good selectivity and reusability. | researchgate.net |
Mechanistic Investigations of Reactions Involving 4,6 Diamino 2 Mercaptonicotinonitrile
Detailed Reaction Mechanisms of Synthetic Pathways
The prevailing and efficient method for synthesizing 4,6-Diamino-2-mercaptonicotinonitrile is a one-pot, three-component condensation reaction. This reaction is a variation of the Biginelli reaction and involves the condensation of an aromatic aldehyde, malononitrile (B47326), and thiourea (B124793). benthamopen.comresearchgate.net The reaction is often catalyzed by an acid or a Lewis acid, such as phosphorus pentoxide, which also acts as a dehydrating agent. benthamopen.com
The proposed mechanism for this synthesis can be broken down into the following key steps:
Knoevenagel Condensation: The reaction initiates with the Knoevenagel condensation between the aromatic aldehyde and malononitrile. In the presence of a basic catalyst (often trace amounts or generated in situ), the acidic methylene (B1212753) proton of malononitrile is abstracted to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of an arylmethylene malononitrile intermediate. benthamopen.com The use of a dehydrating agent like phosphorus pentoxide facilitates this step by removing the water molecule formed, driving the equilibrium towards the product. benthamopen.com
Michael Addition: The next step involves the nucleophilic addition of thiourea to the electron-deficient β-carbon of the arylmethylene malononitrile intermediate. This is a classic Michael addition reaction. The thiourea adds to the activated double bond, leading to the formation of a linear intermediate.
Cyclization and Tautomerization: The linear intermediate then undergoes an intramolecular cyclization. A nitrogen atom from the thiourea moiety attacks the nitrile carbon, leading to the formation of a six-membered dihydropyrimidine (B8664642) ring. This is followed by a series of proton transfers and tautomerization to yield the more stable aromatic pyrimidine (B1678525) ring system of this compound.
A plausible mechanistic pathway is depicted below:
Step 1: Knoevenagel Condensation R-CHO + CH₂(CN)₂ → R-CH=C(CN)₂ + H₂O
Step 2: Michael Addition R-CH=C(CN)₂ + H₂N-C(S)-NH₂ → H₂N-C(S)-NH-CH(R)-CH(CN)₂
Step 3: Cyclization and Aromatization The intermediate from Step 2 cyclizes, followed by tautomerization to form the final product.
Kinetic Studies of Reaction Pathways and Rate Determining Steps
While specific kinetic data such as rate constants, reaction orders, and activation energies for the synthesis of this compound are not extensively reported in the literature, an analysis of the proposed reaction mechanism allows for a qualitative discussion of the reaction kinetics.
In the context of the Biginelli-type reaction for the synthesis of pyrimidine derivatives, the initial Knoevenagel condensation or the subsequent Michael addition are often considered to be the rate-determining steps.
Knoevenagel Condensation as RDS: The formation of the C=C double bond in the arylmethylene malononitrile intermediate involves the breaking of a C-H bond and the formation of a C-C bond, followed by dehydration. If the activation energy for this step is the highest among all steps, it will be the RDS. The rate of this step is influenced by the nature of the aldehyde, the acidity of the malononitrile, and the catalyst used.
Michael Addition as RDS: Alternatively, the nucleophilic attack of thiourea on the arylmethylene malononitrile could be the slowest step. The rate of this step would depend on the nucleophilicity of the thiourea and the electrophilicity of the Michael acceptor.
The final cyclization and aromatization steps are typically fast, involving intramolecular reactions and proton transfers, and are less likely to be rate-determining.
The reaction conditions reported for the synthesis, such as the use of catalysts and elevated temperatures, are indicative of a reaction that has a significant activation energy barrier, which is consistent with either the Knoevenagel condensation or the Michael addition being the rate-determining step. benthamopen.com Further detailed kinetic studies would be necessary to definitively identify the RDS and to quantify the effects of reactant concentrations, temperature, and catalyst on the reaction rate.
Computational and Theoretical Investigations of 4,6 Diamino 2 Mercaptonicotinonitrile
Quantum Chemical Calculations
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the molecular properties of a compound like 4,6-Diamino-2-mercaptonicotinonitrile from first principles. nih.govbhu.ac.in These methods solve approximations of the Schrödinger equation to provide detailed information about the molecule's electronic structure and energy.
Electronic Structure and Bonding Analysis
A primary step in the computational analysis would be the geometry optimization of the molecule to find its most stable three-dimensional structure. bhu.ac.in Using a DFT method, such as B3LYP, combined with a suitable basis set (e.g., 6-311G(d,p)), would yield precise bond lengths, bond angles, and dihedral angles. bhu.ac.in
Subsequent analyses would elucidate the electronic characteristics:
Molecular Electrostatic Potential (MEP): An MEP map would be generated to visualize the charge distribution across the molecule. bhu.ac.in This map identifies electrophilic sites (regions of positive potential, typically colored blue), which are susceptible to nucleophilic attack, and nucleophilic sites (regions of negative potential, colored red), which are likely to interact with electrophiles. bhu.ac.in For this compound, negative potential would be expected around the nitrogen of the cyano group, the pyridine (B92270) ring nitrogen, and the sulfur atom, while positive potential would be located near the amino group hydrogens.
Natural Bond Orbital (NBO) Analysis: NBO analysis would be used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding. It quantifies the delocalization of electron density from occupied donor orbitals to unoccupied acceptor orbitals, revealing the interactions that contribute to the molecule's stability. nih.gov
Mulliken Atomic Charges: Calculation of Mulliken charges would provide a quantitative measure of the partial charge on each atom, offering further insight into the molecule's polarity and reactive sites. bhu.ac.in
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net
HOMO and LUMO Analysis: The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The spatial distribution of the HOMO would likely be concentrated on the electron-rich amino groups and the sulfur atom, indicating these are the primary sites for electrophilic attack. The LUMO would likely be distributed over the electron-deficient pyridine ring and the cyano group, marking them as the sites for nucleophilic attack. nih.gov
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more polarizable, requires less energy for excitation, and is generally more reactive. mdpi.com A large gap implies high stability and low reactivity. mdpi.com
Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. frontiersin.org
| Descriptor | Formula | Interpretation |
| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. nih.gov |
| Global Softness (σ) | σ = 1 / (2η) | The inverse of hardness; indicates high reactivity. frontiersin.org |
| Electronegativity (χ) | χ = -μ | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the electron-accepting capability. |
Interactive Data Table: Global Reactivity Descriptors and Their Significance.
Tautomerism and Isomerism Studies of the Mercapto/Thione Forms
The this compound molecule can exist in different tautomeric forms due to proton migration, primarily the mercapto-thione tautomerism. ubc.ca The thiol (mercapto) form contains a C-SH group, while the thione form has a C=S group and a proton on a ring nitrogen (N-H). scielo.br
Computational methods are essential for determining the relative stability of these tautomers. By calculating the total electronic energy of the optimized geometry for each possible tautomer (e.g., mercapto-pyridine vs. thione-dihydropyridine), the most stable form in the gas phase can be identified. scielo.brubc.ca Theoretical studies on similar heterocyclic systems, like pyridinethiones and mercaptopyrimidines, have consistently shown that the thione form is energetically more favorable and thus the predominant tautomer. scielo.brubc.ca Solvent effects can be included using models like the Polarizable Continuum Model (PCM) to predict tautomeric equilibrium in different environments.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the static properties of a single molecule, molecular modeling and molecular dynamics (MD) simulations are used to study the behavior of molecules over time, including their interactions with other molecules, such as solvents or biological macromolecules. nih.govresearcher.lifenih.gov
MD simulations would involve placing the this compound molecule in a simulated environment (e.g., a box of water molecules) and solving Newton's equations of motion for every atom. mdpi.com This would allow for the investigation of:
Solvation Effects: How the molecule interacts with solvent molecules and how this affects its conformation and properties.
Conformational Analysis: Exploring the different shapes (conformations) the molecule can adopt and their relative energies.
Binding Interactions: If studying the molecule as a potential drug, MD simulations can model its interaction with a protein's active site, providing insights into binding stability and affinity. nih.gov
Transition State Analysis and Reaction Pathway Elucidation
To study a chemical reaction involving this compound, computational methods can be used to map out the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate.
By calculating the energy of the transition state, the activation energy (energy barrier) for the reaction can be determined. This allows for the theoretical prediction of reaction rates and helps elucidate the reaction mechanism. Techniques like Synchronous Transit-Guided Quasi-Newton (STQN) methods are employed to locate the TS structure, which is then confirmed by a frequency calculation (a true transition state has exactly one imaginary frequency).
Correlation of Theoretical Predictions with Experimental Observables
A crucial aspect of any computational study is the validation of its results against experimental data. mdpi.com For this compound, several key observables could be used for this correlation:
Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies of the molecule. scielo.br These theoretical frequencies, when properly scaled, can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure and assign spectral bands to specific vibrational modes.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. mdpi.com This helps in understanding the electronic transitions within the molecule.
X-ray Crystallography: If a crystal structure is available, the computationally optimized bond lengths and angles can be directly compared with the precise measurements from X-ray diffraction to assess the accuracy of the theoretical model. aalto.finih.gov
By establishing a strong correlation between theoretical predictions and experimental results for these properties, the computational model gains credibility, and its predictions regarding reactivity and electronic behavior can be used with greater confidence in future research and applications.
Structural Characterization and Molecular Architecture
The definitive determination of a molecule's three-dimensional structure is paramount to understanding its chemical behavior. X-ray crystallography and advanced spectroscopic techniques serve as the cornerstones for this elucidation.
X-ray Crystallographic Analysis of 4,6-Diamino-2-mercaptonicotinonitrile and Its Derivatives
While a crystallographic study for this compound itself is not widely available, a comprehensive analysis of its stable tautomeric form, 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile, provides invaluable insights into the molecule's solid-state conformation and bonding parameters. nih.gov
The X-ray diffraction analysis of 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile reveals a crystal structure with two independent molecules in the asymmetric unit. nih.gov Both molecules are observed to be nearly planar. nih.gov This planarity suggests a significant degree of delocalization of π-electrons throughout the pyridine (B92270) ring and its substituents.
The bond lengths within the molecules are consistent with the assigned structure, showing values that are comparable to those in previously reported similar structures. nih.gov The carbon-sulfur bond length is indicative of a thione (C=S) character, confirming the presence of the sulfanylidene tautomer in the solid state. nih.gov
A related derivative, 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, has also been studied crystallographically. In this molecule, the pyridine derivative is essentially planar, with bond lengths and angles that are considered normal and comparable to similar structures. nih.gov
The crystal packing of 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile is dictated by a network of intermolecular hydrogen bonds. nih.gov These interactions link the two independent molecules (A and B) within the asymmetric unit, extending into a three-dimensional supramolecular architecture. nih.gov This intricate network of non-covalent interactions is crucial for the stability of the crystal lattice.
The primary intermolecular forces governing the solid-state structure of 4,6-diamino-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile are hydrogen bonds. nih.gov Specifically, N—H⋯S, N—H⋯N, and C—H⋯S hydrogen bonds are observed, creating a robust three-dimensional network. nih.gov Notably, the study explicitly states that π-π stacking interactions are not observed in the crystal structure of this compound. nih.gov
In the derivative 4,6-diamino-2-(methylsulfanyl)pyridine-3-carbonitrile, intermolecular N—H⋯N hydrogen bonds and weak C—H⋯π interactions are the key features in its crystal packing. nih.gov
Advanced Spectroscopic Data Analysis for Structural Confirmation
While crystallographic data provides a definitive solid-state structure, spectroscopic methods are essential for confirming the molecular structure in solution and for routine characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Detailed experimental ¹H and ¹³C NMR data for this compound are not extensively reported in publicly accessible literature. However, based on the molecular structure, certain characteristic signals can be predicted.
¹H NMR: The spectrum would be expected to show distinct signals for the protons of the amino groups (-NH₂) and the aromatic proton on the pyridine ring. The chemical shift of the amino protons can be broad and may vary with solvent and concentration. The single proton on the pyridine ring would likely appear as a singlet in the aromatic region. The thiol proton (-SH) signal might be observed, although its detection can sometimes be challenging due to exchange phenomena.
¹³C NMR: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbon of the nitrile group (-C≡N) would appear in a characteristic downfield region. The carbons of the pyridine ring would resonate in the aromatic region, with their specific chemical shifts influenced by the attached amino and mercapto groups. The carbon atom attached to the sulfur would also have a distinct chemical shift.
For comparison, the ¹H NMR spectrum of the related compound 4,6-diamino-2-mercaptopyrimidine (B16073) shows characteristic signals for the amino and pyrimidine (B1678525) ring protons. chemicalbook.com
Mass Spectrometry for Molecular Structure Verification
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, thereby confirming its identity. For this compound (C₆H₆N₄S), the molecular ion peak ([M]⁺) in the mass spectrum would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight of approximately 166.21 g/mol . nih.gov
Future Research Directions and Emerging Opportunities for 4,6 Diamino 2 Mercaptonicotinonitrile
Exploration of Novel and Highly Efficient Synthetic Methodologies
The synthesis of highly functionalized pyridines often relies on traditional methods that may involve harsh conditions, long reaction times, and the use of hazardous solvents. Future research should prioritize the development of more efficient, economical, and environmentally benign synthetic routes to 4,6-diamino-2-mercaptonicotinonitrile and its analogs.
Emerging strategies in organic synthesis offer promising avenues for exploration. The adoption of microwave irradiation and ultrasonic irradiation has been shown to expedite reactions and improve yields for related aminonicotinonitrile derivatives. mdpi.com Furthermore, the development of "green" chemistry protocols is paramount. This includes the use of eco-compatible solvents like water or eucalyptol, which have been successfully employed in the synthesis of other functionalized pyridines. mdpi.comresearchgate.net One-pot, multi-component reactions, which increase efficiency by reducing the number of intermediate purification steps, represent another significant opportunity to streamline the synthesis of this scaffold. researchgate.net Research into novel catalytic systems, such as phase transfer catalysis, could also provide efficient and scalable production methods. arkat-usa.org
Table 1: Comparison of Potential Synthetic Methodologies for Nicotinonitrile Scaffolds
| Method | Typical Conditions | Key Advantages |
|---|---|---|
| Conventional Synthesis | Reflux in organic solvents (e.g., ethanol (B145695), DMF) for several hours. mdpi.com | Well-established procedures and predictable outcomes. |
| Microwave-Assisted Synthesis | Sealed vessel, elevated temperature and pressure, short reaction times (minutes). mdpi.com | Dramatic reduction in reaction time, potential for higher yields, improved energy efficiency. |
| Ultrasonic Irradiation | Use of ultrasonic waves to induce cavitation and accelerate chemical reactions. mdpi.com | Enhanced reaction rates, improved yields, milder conditions compared to bulk heating. |
| Green Solvent Synthesis | Use of water or other environmentally benign solvents. mdpi.com | Reduced environmental impact, lower cost, enhanced safety. |
| One-Pot Multi-Component Reactions | Combining three or more reactants in a single step to form the final product. researchgate.net | Improved atom economy, reduced waste, simplified procedures, time and cost savings. |
Design of Novel Functionalized Derivatives with Tailored Chemical Reactivity
The three distinct types of functional groups on the this compound core offer a rich platform for creating a diverse library of new molecules. Future work should focus on the selective functionalization of these sites to produce derivatives with tailored electronic, optical, and chemical properties for specific applications.
S-Functionalization: The mercapto group is a prime target for alkylation or arylation to generate thioether derivatives. As demonstrated with the related 4,6-diamino-2-mercaptopyrimidine (B16073), S-alkylation can be achieved readily. mdpi.com This modification can be used to modulate solubility, steric hindrance, and coordination properties.
N-Functionalization: The two amino groups can be selectively acylated or transformed into other nitrogen-containing functionalities. researchgate.net These modifications can influence the molecule's hydrogen-bonding capabilities and serve as handles for further synthetic elaboration, such as the construction of fused heterocyclic systems. arkat-usa.org
Nitrile Group Transformation: The cyano group is a versatile precursor that can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings like tetrazoles. arkat-usa.org
By strategically modifying these sites, derivatives can be designed for use as fluorescent molecular sensors, where subtle changes in their environment could lead to detectable shifts in their emission spectra. mdpi.com Moreover, the chelating ability of the pyridine (B92270) nitrogen in combination with the amino and thioether/thiol groups makes these derivatives promising ligands for inorganic and organometallic chemistry. arkat-usa.org
Table 2: Potential Functionalized Derivatives and Their Target Applications
| Functionalization Site | Derivative Class | Tailored Property | Potential Application |
|---|---|---|---|
| Mercapto (-SH) | Thioethers (S-Alkyl/Aryl) | Modulated solubility, steric bulk, and metal-binding affinity. mdpi.com | Ligands for catalysis, precursors for materials. |
| Amino (-NH₂) | Amides (N-Acyl) | Altered hydrogen-bonding capacity, introduction of new functional groups. researchgate.net | Pharmaceutical intermediates, building blocks for polymers. |
| Nitrile (-CN) | Tetrazoles, Amides | Creation of new heterocyclic systems, enhanced coordination sites. arkat-usa.org | Bioactive compounds, high-energy materials. |
| Multiple Sites | Fused Heterocycles | Rigid, planar structures with extended π-conjugation. | Organic electronics, fluorescent dyes, and probes. mdpi.com |
Advanced Mechanistic Studies Utilizing Combined Experimental and Computational Approaches
A deeper understanding of the electronic structure and reactivity of this compound is crucial for predicting its behavior and designing new applications. Future research should integrate experimental techniques with high-level computational methods to build comprehensive structure-property relationships.
Computational tools like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have proven invaluable for studying related aminonicotinonitrile systems. mdpi.com These methods can provide detailed insights into molecular geometry, electronic properties (such as HOMO-LUMO energy gaps), and the nature of excited states, which governs photophysical behavior. mdpi.comrsc.org For instance, theoretical calculations can predict how solvent environments will affect fluorescence spectra or how substitutions on the pyridine ring will alter the molecule's reactivity. mdpi.com
These computational models should be validated against experimental data from techniques such as FT-IR, NMR, and UV-Vis spectroscopy, as well as X-ray crystallography. mdpi.comnih.govnih.gov Such a combined approach can elucidate reaction mechanisms, rationalize observed chemical behavior, and guide the rational design of new derivatives with optimized properties for targeted applications.
Table 3: Key Parameters for Combined Experimental-Computational Investigation
| Parameter | Computational Method | Experimental Technique | Insight Gained |
|---|---|---|---|
| Molecular Geometry | DFT (Geometry Optimization) | X-ray Crystallography | Accurate bond lengths and angles in solid state vs. gas phase. nih.govnih.gov |
| Vibrational Frequencies | DFT (Frequency Calculation) | FT-IR Spectroscopy | Assignment of characteristic vibrational modes for functional groups. mdpi.com |
| Electronic Transitions | TD-DFT | UV-Vis & Fluorescence Spectroscopy | Understanding of photophysical properties and solvent effects. mdpi.com |
| Atomic Charges & Reactivity | Natural Bond Orbital (NBO) Analysis | N/A | Identification of electrophilic and nucleophilic sites, prediction of reactivity. mdpi.com |
| Frontier Molecular Orbitals | DFT (HOMO-LUMO analysis) | Cyclic Voltammetry | Correlation of electronic structure with redox potentials and chemical reactivity. |
Integration into Materials Science and Supramolecular Assemblies
The multifunctional nature of this compound makes it an exceptional candidate for the construction of advanced materials. The presence of multiple hydrogen bond donors and acceptors facilitates the formation of ordered, self-assembled structures and provides coordination sites for metal ions.
A particularly promising area is the use of this molecule as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). MOFs are highly porous, crystalline materials with applications in gas storage, catalysis, and sensing. nih.gov Research on the structurally analogous compound 4,6-diamino-2-thiopyrimidine has demonstrated its successful use in creating a cobalt-based MOF (Co-DAT-MOF) with catalytic activity. nih.govresearchgate.net This provides a direct blueprint for future work, where this compound could be reacted with various metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to generate novel MOFs with unique topologies and functionalities. nih.govrsc.org
Beyond MOFs, the molecule's capacity for strong and directional non-covalent interactions (e.g., hydrogen bonding, π-π stacking) can be harnessed to create supramolecular assemblies such as gels, liquid crystals, or other soft materials. nih.govmdpi.com These materials, formed through spontaneous self-organization, could find applications in areas ranging from drug delivery to organic electronics.
Table 4: Properties of an Analogous Pyrimidine-Based MOF (Co-DAT-MOF) as a Model for Future Research
| Property | Reported Value/Characteristic | Significance for Material Application |
|---|---|---|
| Synthesis Method | Solvothermal reaction of 4,6-diamino-2-thiopyrimidine and Co(NO₃)₂·6H₂O. nih.gov | Provides a direct and viable synthetic strategy for analogous nicotinonitrile-based MOFs. |
| Morphology | Nanosheet microspheres. researchgate.net | High surface area is beneficial for catalytic applications. |
| BET Surface Area | 2.5 m²/g. researchgate.net | Indicates the presence of porosity, which is essential for catalysis and guest molecule access. |
| Pore Size | Micropores around 1.66 nm. researchgate.net | Defines the size selectivity for molecules that can enter the framework. |
| Application | Reusable nanocatalyst for multicomponent organic reactions. nih.govresearchgate.net | Demonstrates the potential for creating functional materials with catalytic properties. |
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic methods for characterizing 4,6-diamino-2-mercaptonicotinonitrile, and how should data interpretation be approached?
- Methodology : Use a combination of FT-IR (to confirm -SH and -CN groups via stretching vibrations at ~2550 cm⁻¹ and ~2220 cm⁻¹, respectively) and ¹H/¹³C NMR (to resolve amino and mercapto proton environments). For structural validation, X-ray crystallography is ideal but requires high-purity crystals. Mass spectrometry (ESI-MS) should confirm the molecular ion peak (expected m/z ~142.18 for C₄H₆N₄S) .
Q. How should researchers handle stability challenges during storage of this compound?
- Methodology : Store under inert gas (argon/nitrogen) at -20°C in amber vials to prevent oxidation of the mercapto group. Monitor purity via HPLC-UV (C18 column, acetonitrile/water mobile phase) every 3 months. Avoid exposure to moisture or strong acids/bases, as these may trigger decomposition (e.g., hydrolysis of nitrile groups) .
Q. What safety protocols are critical when working with this compound in vitro?
- Methodology : Use NIOSH-approved P95 respirators for particulate protection and nitrile gloves with ASTM D6978 certification. In case of skin contact, wash with 10% sodium bicarbonate solution to neutralize potential thiol oxidation byproducts. Fume hoods with ≥0.5 m/s face velocity are mandatory for synthesis steps involving volatile intermediates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C2 adjacent to -SH). Compare HOMO-LUMO gaps with experimental kinetic data (e.g., reaction with alkyl halides). Validate predictions via Hammett plots using para-substituted aryl electrophiles .
Q. What strategies resolve contradictory bioactivity data in enzyme inhibition studies?
- Methodology : Standardize assays using Michaelis-Menten kinetics with positive controls (e.g., allopurinol for xanthine oxidase). Test for thiol-mediated false positives via dithiothreitol (DTT) quenching . If IC₅₀ varies >10% between replicates, validate compound integrity via LC-MS post-assay to rule out in situ degradation .
Q. How can the compound’s tautomeric equilibrium impact its coordination chemistry with transition metals?
- Methodology : Use UV-Vis titration (methanol, 250–400 nm) to monitor shifts in λmax upon adding Cu(II) or Fe(III). Compare with ¹⁵N NMR (enriched samples) to detect preferred tautomers (e.g., thione vs. thiol forms). XPS binding energies (e.g., S 2p₃/₂ at ~163 eV) confirm metal-ligand binding modes .
Q. What experimental designs optimize the synthesis of this compound derivatives for SAR studies?
- Methodology : Apply DoE (Design of Experiments) to vary reaction parameters (temperature: 60–120°C; solvent polarity: DMF vs. THF). Monitor regioselectivity in alkylation reactions via HPLC-MS/MS . For amino group modifications, protect the -SH group with trityl chloride before introducing substituents .
Data Analysis & Validation
Q. How should researchers address discrepancies in reported melting points (e.g., 99°C vs. 105°C)?
- Methodology : Recalibrate equipment using USP-grade standards (e.g., caffeine). Perform DSC (differential scanning calorimetry) at 5°C/min under nitrogen. If polymorphism is suspected, recrystallize from orthogonal solvents (water vs. ethanol) and compare PXRD patterns .
Q. What analytical workflows confirm the absence of genotoxic impurities in scaled-up batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
